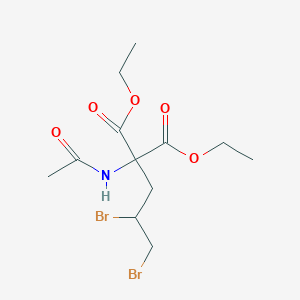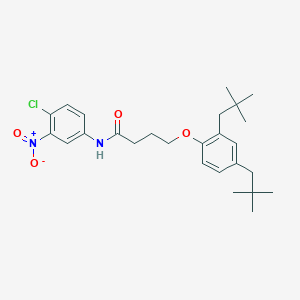![molecular formula C16H11BrN4O2S B11956527 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural elements of 4-bromobenzaldehyde and a thiazole ring substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process:
Preparation of 4-bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Formation of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as α-haloketones and thiourea.
Coupling reaction: The final step involves the condensation of 4-bromobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine.
Substitution: The bromine atom in the benzaldehyde ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-aminobenzaldehyde [4-(4-aminophenyl)-1,3-thiazol-2-yl]hydrazone.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.
作用機序
The mechanism of action of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can facilitate binding to specific sites, while the nitrophenyl and thiazole moieties may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 4-bromobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C16H11BrN4O2S |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H11BrN4O2S/c17-13-5-1-11(2-6-13)9-18-20-16-19-15(10-24-16)12-3-7-14(8-4-12)21(22)23/h1-10H,(H,19,20)/b18-9+ |
InChIキー |
UIXQTKIRNQYNPU-GIJQJNRQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
正規SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
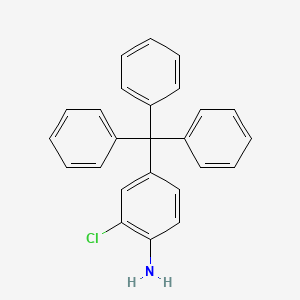





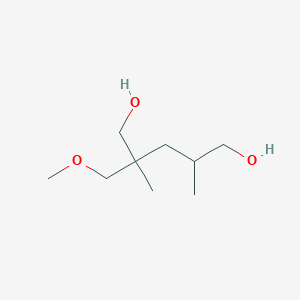

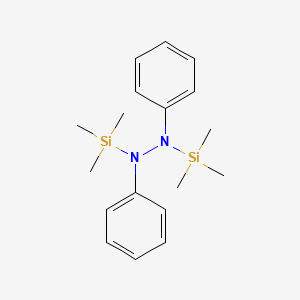
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)

